molecular formula C6H10Cl2O2 B13808447 Isopropyl 2,3-dichloropropionate CAS No. 54774-99-1

Isopropyl 2,3-dichloropropionate

Cat. No.: B13808447
CAS No.: 54774-99-1
M. Wt: 185.05 g/mol
InChI Key: DQNKZNXCBULFCV-UHFFFAOYSA-N
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Description

Isopropyl 2,3-dichloropropionate is an organic compound with the molecular formula C6H10Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of two chlorine atoms and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2,3-dichloropropionate can be synthesized through the chlorination of isopropyl acrylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dichloropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Isopropyl 2-hydroxy-3-chloropropionate: Formed through nucleophilic substitution.

    Isopropyl 2,3-dihydroxypropionate: Formed through reduction.

    2,3-Dichloropropionic acid and isopropanol: Formed through hydrolysis.

Scientific Research Applications

Isopropyl 2,3-dichloropropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2,3-dichloropropionate involves its reactivity due to the presence of the ester functional group and chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the compound’s ability to act as an electrophile, attracting nucleophiles to the reaction site .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dichloropropionate: Similar in structure but with an ethyl group instead of an isopropyl group.

    Methyl 2,3-dichloropropionate: Contains a methyl group instead of an isopropyl group.

    Isopropyl 2-chloropropionate: Contains only one chlorine atom.

Uniqueness

Isopropyl 2,3-dichloropropionate is unique due to its specific reactivity profile, which is influenced by the presence of two chlorine atoms and the isopropyl ester group. This makes it particularly useful in reactions requiring selective substitution or hydrolysis .

Properties

CAS No.

54774-99-1

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

propan-2-yl 2,3-dichloropropanoate

InChI

InChI=1S/C6H10Cl2O2/c1-4(2)10-6(9)5(8)3-7/h4-5H,3H2,1-2H3

InChI Key

DQNKZNXCBULFCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CCl)Cl

Origin of Product

United States

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